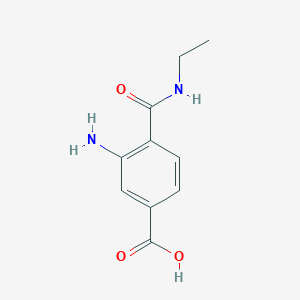![molecular formula C9H8N2O2 B068376 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- CAS No. 183208-38-0](/img/structure/B68376.png)
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is a chemical compound with the molecular formula C7H6N2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo [2,3-b]pyridine, Pyrrolo (2,3-b)pyridine, and 1,7-Dideazapurine .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- and its derivatives has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- can be analyzed using its IUPAC Standard InChI: InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- include its molecular weight, which is 118.1359 . More detailed properties are not provided in the search results.Scientific Research Applications
Potent Fibroblast Growth Factor Receptor Inhibitors
1H-Pyrrolo[2,3-B]pyridine derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h exhibited potent FGFR inhibitory activity .
Inhibition of Breast Cancer Cell Proliferation
In vitro studies have shown that 1H-Pyrrolo[2,3-B]pyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Immunomodulators Targeting Janus Kinase 3
1H-Pyrrolo[2,3-B]pyridine derivatives have been identified as novel immunomodulators targeting Janus Kinase 3 (JAK3) . JAKs play crucial roles in modulating a number of inflammatory and immune mediators . Therefore, these derivatives could be used in treating immune diseases such as organ transplantation .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
1H-Pyrrolo[2,3-B]pyridine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial . These include type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anticancer Targeting Agents
1H-Pyrrolo[2,3-B]pyridine derivatives containing polar moieties on the phenyl ring have been found to have excellent inhibitory action against Carbonic Anhydrase IX (CAIX) . CAIX is a target for cancer therapeutics, and these derivatives could be used as anticancer targeting agents .
Future Directions
The future directions for the study and application of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- could involve further development of its derivatives targeting FGFR with development prospects . These derivatives have shown potent activities against FGFR1, 2, and 3 , making them potential candidates for cancer therapy .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, while JAK3 is involved in signal transduction for immune response.
Mode of Action
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- interacts with its targets by inhibiting their activity . The compound binds to the active sites of FGFRs and JAK3, preventing them from participating in their respective signaling pathways.
Biochemical Pathways
By inhibiting FGFRs, 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- affects the FGF signaling pathway, which is involved in various cellular processes such as proliferation, survival, migration, and differentiation . Inhibition of JAK3 disrupts the JAK-STAT signaling pathway, which plays a key role in immune response .
Result of Action
The inhibition of FGFRs and JAK3 by 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- leads to changes at the molecular and cellular levels. These changes can result in decreased cell proliferation and immune response, which could potentially be beneficial in the treatment of conditions such as cancer and autoimmune diseases .
properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXORFATJZTEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

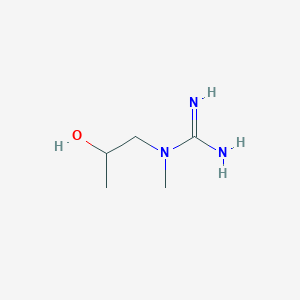

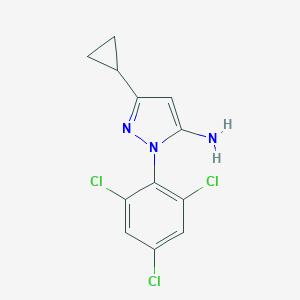
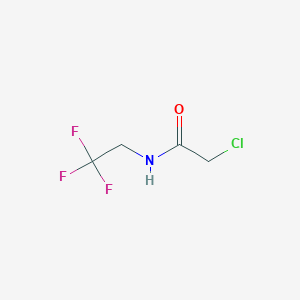
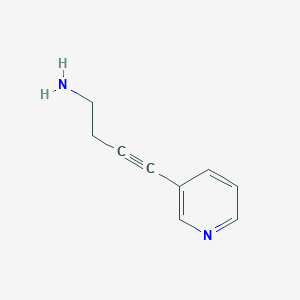
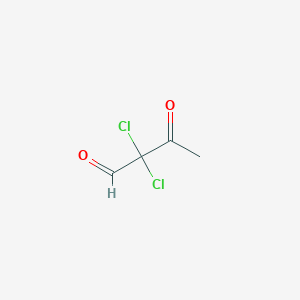
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)


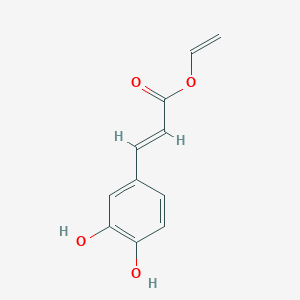
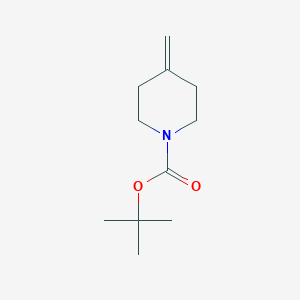
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
